The synthesis of SIRT1-IN-4bb involves a multi-step chemical process that utilizes palladium-catalyzed C-H activation. This approach allows for the selective modification of indole derivatives to create the desired inhibitory compound. The technical details of the synthesis include:
This method has been shown to be efficient across various indole substrates, leading to a robust synthesis pathway for producing SIRT1-IN-4bb .
The molecular structure of SIRT1-IN-4bb reveals key features that contribute to its function as an inhibitor of SIRT1. The compound's structure includes:
Data from X-ray crystallography and molecular modeling studies provide insights into how structural variations can influence the compound's efficacy and specificity towards SIRT1.
SIRT1-IN-4bb engages in several chemical reactions that are critical for its mechanism of action:
These reactions underscore the importance of SIRT1 inhibition in therapeutic contexts, particularly in oncology.
The mechanism by which SIRT1-IN-4bb exerts its effects involves several key processes:
Data supporting these mechanisms include experimental results showing increased apoptosis rates in treated cancer cell lines compared to controls.
The physical and chemical properties of SIRT1-IN-4bb are essential for understanding its behavior in biological systems:
These properties influence how well SIRT1-IN-4bb can be utilized in laboratory settings and potential therapeutic applications.
SIRT1-IN-4bb has several promising applications within scientific research and therapeutic development:
Sirtuin 1 (SIRT1), an NAD⁺-dependent class III histone deacetylase (HDAC), serves as a critical epigenetic regulator with context-dependent roles in cancer biology. This enzyme orchestrates diverse cellular processes by deacetylating both histone (H3, H4) and non-histone targets (~50 substrates), including transcription factors like p53, FOXO, NF-κB, and HIF-1α [3] [7]. SIRT1’s function fluctuates between tumor-suppressive and tumor-promoting activities, heavily influenced by cellular environment, tumor type, and stage. In breast and hepatic carcinomas, SIRT1 exhibits tumor-suppressive properties by inhibiting NF-κB signaling and maintaining genomic stability [3] [6]. Conversely, in prostate, colon, and gastric cancers, SIRT1 overexpression correlates with advanced disease stages and poor prognosis through inactivation of tumor suppressors like p53—achieved via deacetylation of lysine residue K382, which dampens p53-mediated apoptosis and cell cycle arrest [1] [7].
Metabolically, SIRT1 enhances tumor resilience by modulating energy pathways. It activates PGC-1α and PPARγ to boost mitochondrial biogenesis and oxidative phosphorylation (OXPHOS), while concurrently suppressing glycolysis via HIF-1α deacetylation [3] [6]. This metabolic reprogramming supports cancer cell survival under hypoxic and nutrient-deficient conditions commonly found in solid tumors. Additionally, SIRT1 intersects with DNA damage repair mechanisms by deacetylating Ku70 and XPA/XPC proteins, potentially enabling cancer cells to evade therapy-induced DNA damage [3].
Table 1: SIRT1 Isoforms and Their Oncogenic Contexts
Isoform | Subcellular Localization | Primary Functions | Role in Cancer |
---|---|---|---|
SIRT1 | Nucleus/Cytoplasm | Epigenetic silencing, Metabolic regulation | Dual: Suppressor (breast) / Promoter (colon) |
SIRT2 | Cytoplasm | Cell cycle regulation, α-tubulin deacetylation | Grade-dependent roles in breast cancer |
SIRT3 | Mitochondria | OXPHOS, ROS detoxification | Suppressor (gastric) / Promoter (HNSCC) |
SIRT6 | Nucleus | DNA repair, Telomere maintenance | Tumor suppressor (genomic stability) |
Colorectal carcinoma (CRC) exhibits strong mechanistic and clinical justification for SIRT1 inhibition. Immunohistochemical analyses reveal SIRT1 overexpression in 60–75% of Stage I–III CRC tumors compared to adjacent normal mucosa, with levels escalating during adenoma-to-carcinoma progression [1] [2]. This upregulation is functionally linked to the silencing of the tumor suppressor hypermethylated in cancer 1 (HIC1), which forms a repressive complex with SIRT1. HIC1 loss derepresses SIRT1, enabling p53 deacetylation and inactivation—a key step in CRC cell survival [2] [7].
The p53 axis is particularly vulnerable in CRC. HCT116 colon cancer cells with wild-type p53 undergo apoptosis when SIRT1 is inhibited, whereas p53-null variants show resistance, confirming p53-dependent cell death as a primary mechanism [1]. Beyond p53, SIRT1 enhances CRC aggressiveness by stabilizing β-catenin in the Wnt pathway and upregulating EMT (epithelial-mesenchymal transition) markers like Snail, facilitating metastasis [6]. Metabolic adaptations in CRC are also SIRT1-mediated; increased glucose flux through the pentose phosphate pathway generates NADPH, which sustains SIRT1 activity and creates a feed-forward loop promoting chemoresistance [3].
Table 2: SIRT1 Overexpression in Colorectal Cancer Stages
Tissue Type | SIRT1 Expression Level | p53 Acetylation Status | Clinical Correlation |
---|---|---|---|
Normal Colon | Low | High | N/A |
Stage I CRC | Moderate ↑ (2.1-fold) | Reduced | 5-year survival: 90% |
Stage III CRC | High ↑ (3.8-fold) | Severely reduced | 5-year survival: 55%; Relapse risk ↑ |
Liver Metastasis | Very High ↑ (5.3-fold) | Undetectable | Chemoresistance ↑ |
The development of pharmacologically viable SIRT1 inhibitors has accelerated due to compelling preclinical evidence linking SIRT1 hyperactivity to cancer progression. First-generation inhibitors like sirtinol and cambinol demonstrated proof-of-concept but suffered from low potency (IC₅₀ > 50 μM), off-target effects on other sirtuins, and poor pharmacokinetic profiles [1] [6]. Selisistat (EX-527), a more selective inhibitor (IC₅₀ = 0.1 μM against SIRT1), advanced to clinical trials for Huntington’s disease but showed limited efficacy in oncology contexts, possibly due to inadequate tissue penetration [4] [9].
These limitations spurred the search for novel chemotypes with improved specificity. Quinoxaline derivatives emerged as promising scaffolds due to their structural flexibility and ability to occupy SIRT1’s hydrophobic pocket. The catalytic domain of SIRT1—comprising a Rossmann-fold NAD⁺-binding site and a smaller zinc-binding domain—presents distinct challenges for inhibitor design. Successful compounds must compete with NAD⁺ and disrupt substrate binding while avoiding interactions with the N-terminal region (residues 183–229), which binds activators like resveratrol [9].
Natural products continue to inspire inhibitor development; tenovin-1 (from fungal extracts) and guttiferone K (isolated from Garcinia species) show SIRT1-inhibitory activity but lack isoform selectivity [10]. Advances in computational drug repurposing have identified FDA-approved drugs like doxercalciferol (vitamin D analog) and timiperone (antipsychotic) as SIRT1 binders, though their anticancer efficacy remains unvalidated [9].
Table 3: SIRT1 Inhibitors: Structural Classes and Biochemical Profiles
Inhibitor | Chemical Class | SIRT1 IC₅₀ (μM) | Selectivity Over SIRT2/3 | Key Limitations |
---|---|---|---|---|
Sirtinol | β-Naphthol | 68.0 | None | Low potency, off-target effects |
Cambinol | β-Naphthol | 56.0 | Moderate (5-fold) | Metabolic instability |
EX-527 (Selisistat) | Carboxamide | 0.1 | High (>100-fold) | Limited efficacy in solid tumors |
Tenovin-1 | Natural polyketide | 12.0 | Low (2-fold) | Poor solubility |
4bb | Quinoxaline | 1.8 | High (>50-fold) | Under investigation |
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